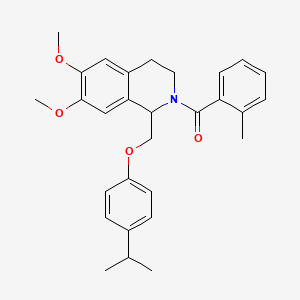
(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(o-tolyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C29H33NO4 and its molecular weight is 459.586. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(o-tolyl)methanone is a synthetic derivative with potential therapeutic applications. Its structure suggests that it may interact with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure
The chemical formula of this compound is C25H30N2O3, indicating a complex structure that includes multiple functional groups conducive to biological activity. The presence of isoquinoline and methanone moieties contributes to its pharmacological properties.
Research indicates that compounds similar to this one may act on various biological pathways. Specifically, they can modulate neurotransmitter systems and potentially influence sodium channel activity, which is crucial in pain signaling and neurological disorders.
Key Mechanisms:
- Sodium Channel Inhibition : Analogous compounds have been shown to inhibit voltage-gated sodium channels (Nav), particularly Nav 1.7. This inhibition is beneficial for treating chronic pain conditions by reducing neuronal excitability .
- Receptor Modulation : The compound may also interact with muscarinic acetylcholine receptors, which are involved in numerous neurological processes .
Biological Activity Data
A summary of biological activities associated with this compound and its analogs is presented below:
Case Studies and Research Findings
Several studies have examined the biological effects of compounds similar to this compound:
- Chronic Pain Models : In animal models, compounds targeting Nav channels demonstrated significant reductions in pain responses, suggesting potential for clinical applications in pain management .
- Cognitive Enhancement : Research on muscarinic receptor modulators has shown improvements in memory and learning tasks in rodent models, indicating possible benefits for neurodegenerative conditions .
- Oxidative Stress Studies : The antioxidant effects of related compounds were evaluated in vitro, showing a reduction in markers of oxidative damage in neuronal cells .
特性
IUPAC Name |
[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO4/c1-19(2)21-10-12-23(13-11-21)34-18-26-25-17-28(33-5)27(32-4)16-22(25)14-15-30(26)29(31)24-9-7-6-8-20(24)3/h6-13,16-17,19,26H,14-15,18H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAQXERJCPVNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














